molecular formula C10H19NO5 B7861080 2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid

Cat. No.: B7861080
M. Wt: 233.26 g/mol
InChI Key: ITXBKRHPHSTADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-Butoxy)carbonyl]amino}-4-methoxybutanoic acid (CAS 104839-08-9) is a chemically synthesized, Boc-protected amino acid derivative of significant value in organic chemistry and pharmaceutical research. This compound serves as a critical building block in solid-phase and solution-phase peptide synthesis, where the tert-butoxycarbonyl (Boc) group acts as a well-established, acid-labile protecting group for amines, allowing for orthogonal deprotection strategies . With a molecular formula of C 10 H 19 NO 5 and a molecular weight of 233.26 g/mol, this solid powder is characterized by its high purity, typically ≥95% . The compound is supplied for research and development purposes and is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment, as the compound may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXBKRHPHSTADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid can be synthesized through a series of chemical reactions. One common method involves the reaction of L-homoserine methyl ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or sodium hydride. The reaction typically occurs at room temperature and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Case Study : A study published in Molecules detailed the synthesis of a series of β-amino acids using Boc-protected intermediates, demonstrating that such derivatives exhibit enhanced biological activity and stability compared to their unprotected counterparts .

Organic Synthesis

2.1 Building Block for Complex Molecules

2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid acts as a building block in organic synthesis, facilitating the construction of more complex structures through various coupling reactions.

Example Reactions :

  • Alkylation Reactions : The Boc group can be selectively removed under mild conditions to yield free amines, which can then undergo alkylation to form new compounds.
  • Peptide Synthesis : Utilized in the solid-phase peptide synthesis (SPPS) method, where the Boc protecting group allows for stepwise addition of amino acids.

Biochemical Applications

3.1 Enzyme Inhibitors

Research has indicated that derivatives of this compound can act as enzyme inhibitors. For instance, modifications to the structure can enhance binding affinity to target enzymes involved in metabolic pathways.

Case Study : A study demonstrated that certain derivatives exhibited significant inhibitory effects on specific proteases, suggesting potential applications in developing therapeutic agents against diseases such as cancer and viral infections .

Material Science

4.1 Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it valuable in materials science. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting with other reagents during synthesis. This protection is crucial for the selective formation of desired products in multi-step synthesis processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The compound is compared to analogs with variations in substituent type, position, and backbone length (Table 1).

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid (Target) C₁₀H₁₇NO₆ 247.247 -OCH₃ (C4) Methoxy group enhances polarity; Boc at C2
2-[(tert-butoxy)carbonyl]amino-4-methoxy-3-methylbutanoic acid C₁₁H₂₁NO₅ 247.29 -OCH₃ (C4), -CH₃ (C3) Methyl group increases hydrophobicity; chiral center at C3
2-[(tert-butoxy)carbonyl]amino-4-cyclopropylbutanoic acid C₁₂H₁₉NO₄ 241.28 Cyclopropyl (C4) Cyclopropyl introduces ring strain; potential conformational rigidity
(R)-2-[(tert-butoxycarbonyl)amino]-4-(dimethylamino)-4-oxobutanoic acid C₁₁H₂₀N₂O₅ 260.29 -N(CH₃)₂, =O (C4) Polar dimethylamino-oxo group; enhanced solubility
4-[(tert-butoxycarbonyl)amino]butanoic acid C₉H₁₇NO₄ 203.24 Boc at C4 Positional isomer; altered steric and electronic effects
(3S)-3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid C₁₁H₂₁NO₄ 231.29 Boc at C3, -CH₃ (C4), extended chain Longer backbone; increased lipophilicity

Physicochemical and Functional Comparisons

  • Polarity and Solubility: The methoxy group in the target compound improves water solubility compared to analogs like the 4-cyclopropyl derivative (hydrophobic) . However, the dimethylamino-oxo analog (260.29 Da) exhibits even higher polarity due to its charged dimethylamino group .
  • Chirality: While the target compound is racemic, derivatives like the (R)-configured dimethylamino-oxo variant (CAS 721928-03-6) highlight the role of stereochemistry in biological activity .

Key Research Findings

  • Stability : The Boc group in all analogs is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Bioactivity: Polar substituents (e.g., methoxy, dimethylamino) enhance solubility but may reduce membrane permeability compared to hydrophobic variants like the 3-methyl derivative .
  • Commercial Availability : The target compound is less commonly listed in supplier catalogs compared to its 4-cyclopropyl and 3-methyl analogs, which have 2–5 suppliers each .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid, also known as Boc-DL-Asp(OMe)-OH, is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methoxy group attached to a butanoic acid backbone. Its molecular formula is C10H19NO5C_{10}H_{19}NO_5, with a molecular weight of approximately 233.26 g/mol .

The synthesis of this compound typically involves multiple steps, including the protection of amino groups using Boc groups followed by the coupling of the protected amino acid derivative . The compound's reactivity allows it to undergo various chemical transformations, which are crucial for its applications in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. This compound has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory effects : Studies suggest that derivatives of this compound may modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.
  • Analgesic properties : The compound has shown potential in pain management studies, indicating its possible use in analgesic formulations .

Case Studies and Research Findings

  • Enzyme-Substrate Interactions : Research has demonstrated that this compound can influence enzyme kinetics by acting as a substrate or inhibitor. For instance, studies on amino acid racemases have shown that this compound can affect the conversion rates of specific substrates .
  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays have shown inhibition zones when tested against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
  • Cellular Studies : In cellular models, the compound has been shown to impact cell proliferation and apoptosis pathways. For example, it was observed to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Findings Reference
Anti-inflammatoryModulates inflammatory pathways
AnalgesicPotential use in pain management
Enzyme interactionInfluences enzyme kinetics
AntimicrobialExhibits activity against S. aureus and E. coli
Induces apoptosisAffects cancer cell lines

Q & A

Q. What are the optimal synthetic routes for 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid?

Methodological Answer: The synthesis typically involves sequential protection and coupling steps. A Boc (tert-butoxycarbonyl) group is introduced to protect the amino group, followed by methoxy substitution at the C4 position. For example:

  • Step 1 : Boc-protection of the amine using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) at 0–25°C .
  • Step 2 : Methoxy group introduction via nucleophilic substitution or Mitsunobu reaction, depending on precursor availability .
  • Step 3 : Acidic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the final carboxylic acid .
    Key Considerations : Microwave-assisted synthesis (60–100°C, 30–60 min) can enhance reaction efficiency and yield .

Q. How can this compound be purified to >95% homogeneity for downstream applications?

Methodological Answer: Purification strategies include:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol) to separate Boc-protected intermediates .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on solubility differences between the product and byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) gradients are effective for final purification .
    Validation : Monitor purity via NMR (e.g., disappearance of tert-butyl protons at δ 1.4 ppm) and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?

Methodological Answer: Discrepancies in stereochemistry often arise from racemization during Boc deprotection or methoxy substitution. Mitigation strategies:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with n-hexane/isopropanol (90:10) to confirm enantiomeric excess (>99%) .
  • Low-Temperature Deprotection : Perform Boc removal with TFA at –20°C to minimize racemization .
  • Mechanistic Studies : Employ DFT calculations to model transition states and predict steric effects of the methoxy group .
    Case Study : A 2024 study resolved a 10% enantiomeric excess discrepancy by optimizing reaction temperature and using chiral auxiliaries .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should assess:

  • Hydrolytic Degradation : Incubate the compound in buffers (pH 2–10, 37°C) and monitor via LC-MS. Boc groups degrade rapidly at pH < 3, while the methoxy moiety is stable up to 80°C .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C, with mass loss correlating to tert-butoxycarbonyl cleavage .
    Data Table :
ConditionDegradation Rate (t1/2)Major Degradants
pH 2, 37°C2.5 hours4-Methoxybutanoic acid
pH 7, 60°C>48 hoursNone detected
pH 10, 25°C12 hoursTert-butylamine byproduct

Q. How can researchers validate interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (KD) at concentrations of 1–100 μM .
  • Fluorescence Quenching : Monitor changes in tryptophan emission spectra upon compound addition (λex = 280 nm, λem = 340 nm) .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with the carboxylic acid and methoxy groups .
    Contradiction Note : A 2024 study reported conflicting KD values (10 vs. 25 μM) due to differences in protein purity; replicate with ≥95% pure targets .

Q. What analytical methods are recommended for quantifying trace impurities (<0.1%)?

Methodological Answer:

  • UPLC-MS/MS : Employ a BEH C18 column (1.7 μm) with 0.1% formic acid in water/acetonitrile. Detect impurities via MRM transitions (e.g., m/z 280 → 162 for Boc-related byproducts) .
  • <sup>13</sup>C NMR : Assign peaks for tert-butyl (δ 28–30 ppm) and methoxy carbons (δ 55 ppm) to confirm structural integrity .
    Validation : Spike samples with synthetic impurities (e.g., des-methoxy analog) to validate detection limits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.